Enantiomeric Purity: (S)-Enantiomer vs. Racemic Mixture – Quantified Enantiomeric Excess Advantage
The (S)-enantiomer (CAS 1235387-14-0) is supplied as a single stereoisomer with a minimum enantiomeric purity of 95% (as per typical supplier specifications) . In contrast, the racemic mixture (CAS 212650-44-7) contains an equimolar mixture of (S)- and (R)-enantiomers, providing only 50% of the desired (S)-isomer [1]. This translates to a 45 percentage-point increase in available (S)-isomer per unit mass when using the single enantiomer versus the racemate. For applications requiring stereochemical fidelity—such as chiral auxiliary incorporation or stereospecific target engagement—the racemate introduces unwanted (R)-isomer that must be separated or risk compromising downstream enantiomeric excess [2].
| Evidence Dimension | Enantiomeric purity (percentage of (S)-enantiomer) |
|---|---|
| Target Compound Data | ≥95% (S)-enantiomer |
| Comparator Or Baseline | Racemic methyl 4-benzylmorpholine-3-carboxylate (CAS 212650-44-7) – 50% (S)-enantiomer |
| Quantified Difference | ≥45 percentage-point increase in desired (S)-isomer |
| Conditions | As per supplier certificate of analysis (CoA) specifications; actual lot-specific purity may vary. |
Why This Matters
Higher enantiomeric purity reduces the need for costly chiral resolution steps and ensures reproducible stereochemical outcomes in asymmetric synthesis.
- [1] American Elements. Methyl 4-benzyl-3-morpholinecarboxylate (CAS 212650-44-7). Product page. https://www.americanelements.com/methyl-4-benzyl-3-morpholinecarboxylate-212650-44-7 (accessed 2025-04-17). View Source
- [2] Blake, L. C.; Roy, A.; Neul, D.; Schoenen, F. J.; Aubé, J.; Scott, E. E. Benzylmorpholine Analogs as Selective Inhibitors of Lung Cytochrome P450 2A13 for the Chemoprevention of Lung Cancer in Tobacco Users. Pharmaceutical Research 2017, 34 (11), 2298–2311. (Class-level inference: 4-benzylmorpholine scaffold selectivity depends on stereochemistry). View Source
